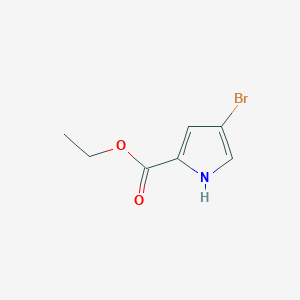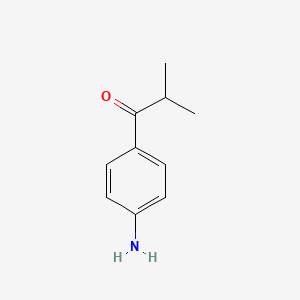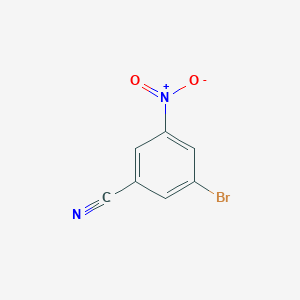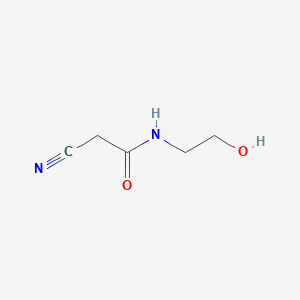
Ethyl 4-bromo-1H-pyrrole-2-carboxylate
概述
描述
Ethyl 4-bromo-1H-pyrrole-2-carboxylate, also known as 4-bromo-1H-pyrrole-2-carboxylic acid ethyl ester, is an organic compound with the molecular formula C7H8BrNO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
作用机制
Target of Action
Ethyl 4-bromo-1H-pyrrole-2-carboxylate is a potential bioactive agent for the drug development of myocardial infarction . The primary target of this compound is the G-protein coupled receptor kinase 2 (GRK2) protein . GRK2 is essential for the regulation of beta-adrenergic signaling in the heart .
Mode of Action
The compound interacts with its target, GRK2, by inhibiting its activity . This interaction results in the modulation of beta-adrenergic signaling, which is crucial for heart function .
Biochemical Pathways
It is known that the compound’s inhibition of grk2 can affect the beta-adrenergic signaling pathway . This can have downstream effects on heart function, potentially providing therapeutic benefits in the context of myocardial infarction .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of GRK2 . By inhibiting this protein, the compound can modulate beta-adrenergic signaling in the heart . This could potentially lead to improved heart function in the context of myocardial infarction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions
生化分析
Biochemical Properties
Ethyl 4-bromo-1H-pyrrole-2-carboxylate plays a role in biochemical reactions as a regiospecific carbamate compound. It can be used to synthesize formyl compounds and has been shown to react with chloroformates to form the corresponding 4-bromo-1H-pyrrole-2-carboxylic acid derivatives . This compound interacts with enzymes and proteins involved in the synthesis of heterocyclic bioactive agents and other pharmaceutical compounds . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been identified as a potential bioactive agent for the drug development of myocardial infarction, indicating its impact on heart cells and related signaling pathways . The compound’s influence on gene expression and cellular metabolism is likely mediated through its interactions with specific transcription factors and metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It has been shown to inhibit the G-protein coupled receptor kinase 2 (GRK2) protein, which plays a crucial role in the regulation of beta-adrenergic signaling in the heart . This inhibition leads to changes in gene expression and cellular responses, contributing to its potential therapeutic effects. Additionally, the compound’s interactions with other enzymes and proteins may involve covalent modifications or non-covalent binding, resulting in enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, with a melting point of 58-63°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits bioactive properties with potential therapeutic benefits . At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. The threshold effects and toxicity levels need to be carefully evaluated to determine the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It participates in the synthesis of heterocyclic bioactive agents and other pharmaceutical compounds . The compound’s effects on metabolic flux and metabolite levels are mediated through its interactions with specific metabolic enzymes, leading to changes in the production and utilization of metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters.
Subcellular Localization
This compound exhibits subcellular localization that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl 1H-pyrrole-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Ethyl 4-bromo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can undergo oxidation or reduction reactions, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield ethyl 4-amino-1H-pyrrole-2-carboxylate, while coupling reactions can produce various biaryl derivatives .
科学研究应用
Ethyl 4-bromo-1H-pyrrole-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of functional materials, such as conductive polymers and organic semiconductors
相似化合物的比较
Similar Compounds
Ethyl 1H-pyrrole-2-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Methyl 4-bromo-1H-pyrrole-2-carboxylate: Similar structure but with a methyl ester group, which can influence its physical and chemical properties
Uniqueness
This compound is unique due to the presence of both the bromine atom and the ethyl ester group. This combination allows for versatile reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
ethyl 4-bromo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKYCJKUHXQUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415925 | |
| Record name | Ethyl 4-bromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433267-55-1 | |
| Record name | Ethyl 4-bromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-BROMOPYRROLE-2-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 4-bromo-1H-pyrrole-2-carboxylate in the synthesis of BMS-911543?
A1: this compound serves as a crucial starting material in the synthesis of BMS-911543, a selective JAK2 kinase inhibitor. [] The compound's bromine substituent enables a key nickel-mediated cyclization reaction, ultimately leading to the formation of the highly functionalized 1H-pyrrolo[2,3-b]pyridine core of BMS-911543. This synthetic route highlights the importance of this compound as a building block for complex pharmaceutical compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)






![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)


